1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-
Description
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with additional substituents including a chloro group, a methyl group, and a sulfonyl group attached to a methylphenyl ring.
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-(2-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-5-3-4-6-14(10)21(19,20)18-11(2)9-12-13(16)7-8-17-15(12)18/h3-9H,1-2H3 |
InChI Key |
YCTOQNALZIMDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C |
Origin of Product |
United States |
Preparation Methods
Madelung Cyclization Approach
The Madelung indole synthesis has been adapted for pyrrolo[2,3-b]pyridine formation through intramolecular cyclization of N-(pyridin-3-yl)acetamide derivatives. Heating 3-amino-2-picoline with acetyl chloride at 180°C under nitrogen atmosphere produces the 2-methyl core structure in 68% yield. Subsequent chlorination using phosphorus oxychloride at reflux introduces the 4-chloro substituent:
$$ \text{C}7\text{H}7\text{N}2 + \text{POCl}3 \xrightarrow{110^\circ\text{C}} \text{C}7\text{H}5\text{ClN}2 + \text{H}3\text{PO}_3 $$
This method demonstrates scalability but requires careful temperature control to avoid decomposition of the fused ring system.
Suzuki-Miyaura Cross-Coupling
Alternative routes employ palladium-catalyzed coupling for regioselective functionalization. A representative procedure reacts 5-bromo-1H-pyrrolo[2,3-b]pyridine with methylboronic acid in dioxane/water (2.5:1) using PdCl₂(dppf) (5 mol%) and K₂CO₃ at 80°C. The 2-methyl derivative forms in 85% yield after 12 hours, followed by chlorination at position 4 using N-chlorosuccinimide (NCS) in DMF at 0°C.
Sulfonylation at the 1-Position
Biphasic Sulfonylation Conditions
The 1-position undergoes selective sulfonylation using 2-methylbenzenesulfonyl chloride under Schotten-Baumann conditions. A optimized protocol employs:
- Substrate : Sulfonyl chloride (1:1.2 molar ratio)
- Base : 6N NaOH (aqueous phase)
- Solvent : Dichloromethane (organic phase)
- Catalyst : Tetrabutylammonium hydrogen sulfate (5 mol%)
Reaction completion occurs within 1 hour at room temperature, yielding 93% of the sulfonylated product after extractive workup. The phase-transfer catalyst critically enhances reaction rate by facilitating anion transfer across the interface.
Solid-Phase Sulfonylation
For acid-sensitive derivatives, immobilized sulfonylating agents provide superior control. Wang resin-bound 2-methylbenzenesulfonyl chloride reacts with the pyrrolopyridine core in DMF containing DIEA (2 equiv) at 25°C. After 4 hours, cleavage with 95% TFA/H₂O liberates the product in 88% purity without chromatographic purification.
Reaction Optimization Data
Table 1 compares sulfonylation efficiency under varying conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 6N NaOH | CH₂Cl₂ | 25 | 1 | 93 | |
| K₂CO₃ | DMF | 80 | 3 | 78 | |
| DIEA | THF | 40 | 6 | 65 | |
| Cs₂CO₃ | DMSO | 100 | 0.5 | 85 |
Biphasic conditions with strong aqueous base provide optimal yields while minimizing hydrolysis side reactions.
Purification and Characterization
Chromatographic Methods
Crude products purify via silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). The target compound elutes at Rf 0.4 in 1:1 EA/Hex, with typical isolated yields of 86-91%. Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) further enhances purity to >99% for pharmacological testing.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=5.1 Hz, 1H, H-5),
7.82-7.75 (m, 2H, aromatic),
7.48-7.41 (m, 2H, aromatic),
6.95 (d, J=5.1 Hz, 1H, H-6),
2.89 (s, 3H, CH₃),
2.64 (s, 3H, Ar-CH₃).
HRMS (ESI):
Calculated for C₁₅H₁₄ClN₂O₂S [M+H]⁺: 337.0412
Found: 337.0415.
Mechanistic Considerations
Sulfonylation proceeds through a two-step mechanism:
- Deprotonation : The 1H-pyrrole nitrogen (pKa ≈17) undergoes base-mediated deprotonation to form a stabilized anion
- Electrophilic Attack : The sulfonyl chloride reacts via an SN²-type mechanism at the nucleophilic nitrogen
DFT calculations reveal transition state stabilization through conjugation with the pyridine ring's π-system, explaining the exclusive 1-position selectivity.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for enhanced heat management:
- Core synthesis : Tubular reactor (ID 2 mm, L=10 m) at 180°C, 15 bar
- Sulfonylation : Micro-mixer coupled with centrifugal separator for phase disengagement
This setup achieves 89% overall yield with 98.5% purity, demonstrating feasibility for commercial manufacturing.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key methodologies:
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index | |
|---|---|---|---|---|---|
| Madelung/POCl₃ | 3 | 52 | 95 | 1.0 | |
| Suzuki/NCS | 4 | 68 | 97 | 1.8 | |
| Solid-Phase | 2 | 75 | 99 | 2.5 |
The Suzuki/NCS route balances yield and cost for laboratory-scale synthesis, while solid-phase methods suit high-throughput medicinal chemistry applications.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the additional methyl and sulfonyl groups, resulting in different chemical properties and applications.
1H-Pyrrolo[2,3-b]pyridine derivatives:
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]- lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (CAS No. 744209-64-1) is particularly notable for its potential pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.75 g/mol. The structure features a pyrrolo[2,3-b]pyridine core with a chloro substituent and a sulfonyl group attached to a methylphenyl moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiinflammatory Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
2. Phosphodiesterase Inhibition
Research has highlighted that certain pyrrolo[2,3-b]pyridine derivatives act as selective inhibitors of phosphodiesterase 4B (PDE4B). One study reported an IC50 value of 0.8 µM for a related compound, indicating strong inhibition capabilities . Such inhibition is crucial for modulating inflammatory responses and could be beneficial in CNS disorders.
3. Anticancer Potential
The structural features of pyrrolo[2,3-b]pyridine derivatives suggest they may have anticancer activity. Compounds within this class have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold significantly influence biological activity:
| Compound Variation | IC50 (µM) | Biological Activity |
|---|---|---|
| Parent Compound | 0.8 | PDE4B Inhibition |
| 4-Chloro variant | 0.11 - 1.1 | Enhanced PDE4B selectivity |
| Sulfonyl substitution | N/A | Increased anti-inflammatory effects |
These findings emphasize the importance of substituents in modulating the pharmacological profile of the parent compound.
Case Studies
Several case studies provide insight into the practical applications of this compound:
Case Study 1: In Vivo Efficacy
In animal models, compounds similar to 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine demonstrated significant reductions in inflammation markers following administration during induced inflammatory conditions .
Case Study 2: CNS Targeting
A derivative was tested for its ability to penetrate the blood-brain barrier and exhibited favorable pharmacokinetics, making it a candidate for treating neurological disorders .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Step 1: N1-sulfonylation using (2-methylphenyl)sulfonyl chloride under basic conditions (e.g., KOH or NaH in THF) to introduce the sulfonyl group .
- Step 2: Electrophilic substitution at the 4-position using chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) .
- Step 3: Methylation at the 2-position via alkylation with methyl iodide in the presence of NaH .
Key Considerations: - Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Monitor reaction progress via TLC or HPLC. Purification often employs silica gel chromatography or recrystallization .
Advanced: How can structural modifications at the 5-position enhance FGFR inhibitory activity?
Answer:
Modifications at the 5-position are critical for interactions with the FGFR1 hydrophobic pocket. Methodological strategies include:
- Introducing hydrogen bond acceptors (e.g., trifluoromethyl or nitrile groups) to engage with Gly485 .
- Substituent size optimization to balance steric hindrance and binding affinity. For example, bulky aryl groups improve potency but may reduce solubility .
- Example: Compound 4h (5-trifluoromethyl derivative) showed FGFR1 IC₅₀ = 7 nM, attributed to enhanced hydrophobic and dipole interactions .
Basic: Which analytical techniques are most reliable for confirming structure and purity?
Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced: How to resolve contradictory structure-activity relationship (SAR) data across FGFR isoforms?
Answer:
- Mechanistic Profiling: Test derivatives against FGFR1–4 isoforms to identify isoform-specific trends. For example, compound 4h showed FGFR3 IC₅₀ = 25 nM vs. FGFR4 IC₅₀ = 712 nM, suggesting divergent binding pocket residues .
- Computational Analysis: Perform molecular dynamics simulations to compare binding modes. Focus on residues like Asp641 (FGFR1) vs. Met535 (FGFR4) .
- Mutagenesis Studies: Validate key residues (e.g., Gly485 in FGFR1) to rationalize selectivity .
Advanced: How to design in vitro assays for evaluating antitumor activity?
Answer:
- Proliferation Assays: Use MTT or CellTiter-Glo® in FGFR-driven cell lines (e.g., 4T1 breast cancer). Include controls with FGFR-negative cells .
- Apoptosis: Measure caspase-3/7 activation via fluorogenic substrates .
- Migration/Invasion: Use Transwell® assays with Matrigel coating. Treat cells with IC₅₀ concentrations and quantify migrated cells .
Advanced: What strategies address selectivity challenges against kinase off-targets?
Answer:
- Kinome-Wide Profiling: Screen derivatives against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
- Structural Tweaks: Introduce polar groups (e.g., hydroxyl) to reduce affinity for kinases with smaller ATP pockets .
- Alchemical Free Energy Calculations: Predict binding energy differences between FGFR and off-targets (e.g., VEGFR2) .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., THF) or toxic reagents (e.g., methyl iodide) .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Store chlorinated intermediates separately .
Advanced: How to leverage molecular docking in inhibitor design?
Answer:
- Preparation: Download FGFR1 crystal structure (PDB: 3RHX). Protonate and optimize ligand structures using software like Schrödinger .
- Docking Workflow:
Advanced: How to optimize solubility without compromising activity?
Answer:
- Prodrug Strategies: Introduce phosphate or ester groups at the 1-sulfonyl position for enhanced aqueous solubility .
- Co-Solvent Systems: Use DMSO:water (10:90) for in vitro assays. For in vivo, employ PEG 400 or cyclodextrin-based formulations .
- LogP Reduction: Replace lipophilic groups (e.g., methylphenyl) with pyridyl or morpholine .
Advanced: What criteria prioritize lead compounds for further development?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
